molecular formula C14H15FN4O B3013784 1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide CAS No. 2327259-92-5

1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide

Cat. No.: B3013784
CAS No.: 2327259-92-5
M. Wt: 274.299
InChI Key: KBNLZONZEIJVSI-UHFFFAOYSA-N
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Description

1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H15FN4O and a molecular weight of 274.299. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Piperidine Ring: This step involves the reaction of the quinazoline derivative with piperidine under suitable conditions.

    Formation of the Carboxamide Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antibacterial and anticancer agent due to its quinazoline core, which is known for its biological activity.

    Biological Research: It is used in studies investigating the mechanisms of action of quinazoline derivatives and their interactions with biological targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific molecular targets in disease processes.

    Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

1-(7-Fluoroquinazolin-4-yl)piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:

    1-(7-Chloroquinazolin-4-yl)piperidine-4-carboxamide: Similar in structure but with a chlorine atom instead of fluorine, which may affect its biological activity and chemical reactivity.

    1-(7-Methoxyquinazolin-4-yl)piperidine-4-carboxamide: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

    1-(7-Nitroquinazolin-4-yl)piperidine-4-carboxamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(7-fluoroquinazolin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-10-1-2-11-12(7-10)17-8-18-14(11)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNLZONZEIJVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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